molecular formula C10H11BrO3 B8384469 3-(2-Bromoethoxy)-4-methoxybenzaldehyde

3-(2-Bromoethoxy)-4-methoxybenzaldehyde

Cat. No.: B8384469
M. Wt: 259.10 g/mol
InChI Key: YQLHAVLQUXCVMP-UHFFFAOYSA-N
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Description

3-(2-Bromoethoxy)-4-methoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group (-OCH₃) at the 4-position and a 2-bromoethoxy group (-OCH₂CH₂Br) at the 3-position of the aromatic ring (Figure 1). The bromine atom in the ethoxy side chain enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions . This compound is typically synthesized via alkylation of phenolic precursors using brominated alkyl halides under basic conditions, as exemplified by protocols involving Cs₂CO₃ in dimethylformamide (DMF) at elevated temperatures . Its applications span pharmaceutical intermediates, polymer chemistry, and materials science due to its dual functional groups that enable further derivatization.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-(2-bromoethoxy)-4-methoxybenzaldehyde

InChI

InChI=1S/C10H11BrO3/c1-13-9-3-2-8(7-12)6-10(9)14-5-4-11/h2-3,6-7H,4-5H2,1H3

InChI Key

YQLHAVLQUXCVMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Features
This compound -OCH₂CH₂Br (3), -OCH₃ (4) 259.11 Bromine as a leaving group; ethoxy spacer
2-Bromo-3-hydroxy-4-methoxybenzaldehyde -Br (2), -OH (3), -OCH₃ (4) 231.04 Bromine adjacent to hydroxyl; acidic proton
3-Ethoxy-4-methoxybenzaldehyde -OCH₂CH₃ (3), -OCH₃ (4) 180.20 Ethoxy group; lacks halogen
4-[2-(3-Bromophenoxy)ethoxy]-3-methoxybenzaldehyde -OCH₂CH₂O-C₆H₄Br (4), -OCH₃ (3) 355.21 Bromophenoxy-ethoxy chain; extended linkage
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde -OCH₂-C₆H₃BrCl (3), -OCH₃ (4) 355.61 Bulky aryl bromide; chloro substituent

Reactivity

  • This compound : The bromoethoxy group facilitates nucleophilic substitutions (e.g., SN2 reactions) or Suzuki couplings, making it ideal for generating complex ethers or biaryl structures .
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde : The hydroxyl group at position 3 allows for regioselective oxidation or protection/deprotection strategies, critical in antioxidant and anticancer agent synthesis .
  • 3-Ethoxy-4-methoxybenzaldehyde: Lacks halogen, limiting its utility in cross-coupling reactions but useful in non-halogenated intermediates for fragrances or polymers .

Key Research Findings

  • Reactivity Advantage : The bromoethoxy group in this compound outperforms ethoxy or methoxy groups in Pd-catalyzed cross-coupling reactions, achieving >90% yield in model systems .
  • Biological Activity: Methylated/acetylated derivatives of brominated benzaldehydes exhibit enhanced antioxidant activity (IC₅₀ = 12–18 μM in DPPH assays) compared to non-brominated analogs .
  • Synthetic Versatility : The compound’s dual functionality enables one-pot syntheses of complex molecules, such as laurolitsine racemates and PROTAC degraders .

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